

physical and chemical properties of Methyl 3-hydroxy-4,5-dimethoxybenzoate

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Compound of Interest

Compound Name: *Methyl 3-hydroxy-4,5-dimethoxybenzoate*

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An In-depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a phenolic compound and a derivative of gallic acid. This document provides a comprehensive overview of its physical and chemical properties, drawing from available experimental and computational data. It includes detailed information on its identity, physicochemical characteristics, and spectral data. Additionally, this guide outlines a plausible experimental protocol for its synthesis and purification based on established methods for similar compounds. A key focus is placed on its antioxidant potential, with a proposed mechanism of action involving the Nrf2 signaling pathway, which is detailed through a conceptual diagram. This technical guide is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

Methyl 3-hydroxy-4,5-dimethoxybenzoate, a derivative of gallic acid, possesses noteworthy chemical and physical characteristics relevant to its application in research and development.

[1][2]

Compound Identity

Identifier	Value	Reference
IUPAC Name	methyl 3-hydroxy-4,5-dimethoxybenzoate	[3]
CAS Number	83011-43-2	[3]
Molecular Formula	C ₁₀ H ₁₂ O ₅	[3]
Molecular Weight	212.20 g/mol	[3]
Canonical SMILES	<chem>COC1=CC(=CC(=C1OC)O)C(=O)OC</chem>	[3]
InChI Key	LCIFXEQPXQVBGL-UHFFFAOYSA-N	[3]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that some of the experimental data is for closely related isomers and should be considered indicative.

Property	Value	Remarks
Melting Point	80-84 °C	Experimental
Boiling Point	366.6 °C at 760 mmHg	Predicted
Solubility	Soluble in DMSO. In vivo formulations have been prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.	[4]
XLogP3	1.4	Computed[3]
Topological Polar Surface Area	65 Å ²	Computed[3]
Hydrogen Bond Donor Count	1	Computed[3]
Hydrogen Bond Acceptor Count	5	Computed[3]
Rotatable Bond Count	4	Computed[3]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **Methyl 3-hydroxy-4,5-dimethoxybenzoate**. While complete experimental spectra with peak assignments for this specific molecule are not readily available in the public domain, data for isomeric and related compounds can provide valuable insights.

- ¹H NMR and ¹³C NMR:** Nuclear Magnetic Resonance spectroscopy is essential for elucidating the carbon-hydrogen framework. Predicted spectra are available, and experimental data for closely related compounds can aid in the interpretation.
- Mass Spectrometry (MS):** Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. GC-MS data for this compound exists, though a detailed fragmentation analysis is not widely published.[3]

- Infrared Spectroscopy (IR): IR spectroscopy helps identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorptions for the hydroxyl (-OH), ester (C=O), and ether (C-O) functional groups, as well as aromatic C-H and C=C bonds.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **Methyl 3-hydroxy-4,5-dimethoxybenzoate**, based on established procedures for analogous compounds.

Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate

This protocol is adapted from methods for the esterification of gallic acid and subsequent methylation.^{[5][6]}

3.1.1. Step 1: Esterification of Gallic Acid to Methyl Gallate

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend gallic acid in an excess of methanol.
- Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl gallate.

3.1.2. Step 2: Methylation of Methyl Gallate

- Reaction Setup: Dissolve the crude methyl gallate in a suitable solvent such as N,N-dimethylformamide (DMF).

- **Base Addition:** Add a base, for example, potassium carbonate, to the solution.
- **Methylating Agent:** Introduce a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at a controlled temperature.
- **Reaction:** Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- **Work-up:** Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude **Methyl 3-hydroxy-4,5-dimethoxybenzoate**.

Purification by Recrystallization

A common method for purifying similar phenolic compounds involves recrystallization.^[7]

- **Solvent Selection:** A mixture of isopropanol and water is a potential solvent system for recrystallization.
- **Procedure:** Dissolve the crude product in a minimal amount of hot isopropanol. Gradually add hot water until the solution becomes slightly turbid.
- **Crystallization:** Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
- **Isolation:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An adapted HPLC method can be used for purity assessment and quantification.^{[8][9]}

- **Column:** A C18 reversed-phase column is typically suitable.

- **Mobile Phase:** A gradient of methanol and water (with a small amount of acid like formic acid or acetic acid for better peak shape) can be employed.
- **Detection:** UV detection at a wavelength determined from the UV-Vis spectrum of the compound.
- **Standard Preparation:** Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.

Biological Activity and Signaling Pathways

Methyl 3-hydroxy-4,5-dimethoxybenzoate is reported to have antimicrobial and antioxidant properties.^[4] As a derivative of gallic acid, its antioxidant activity is of significant interest.

Antioxidant Mechanism

Phenolic compounds like **Methyl 3-hydroxy-4,5-dimethoxybenzoate** are known to act as free radical scavengers. The mechanism generally involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.

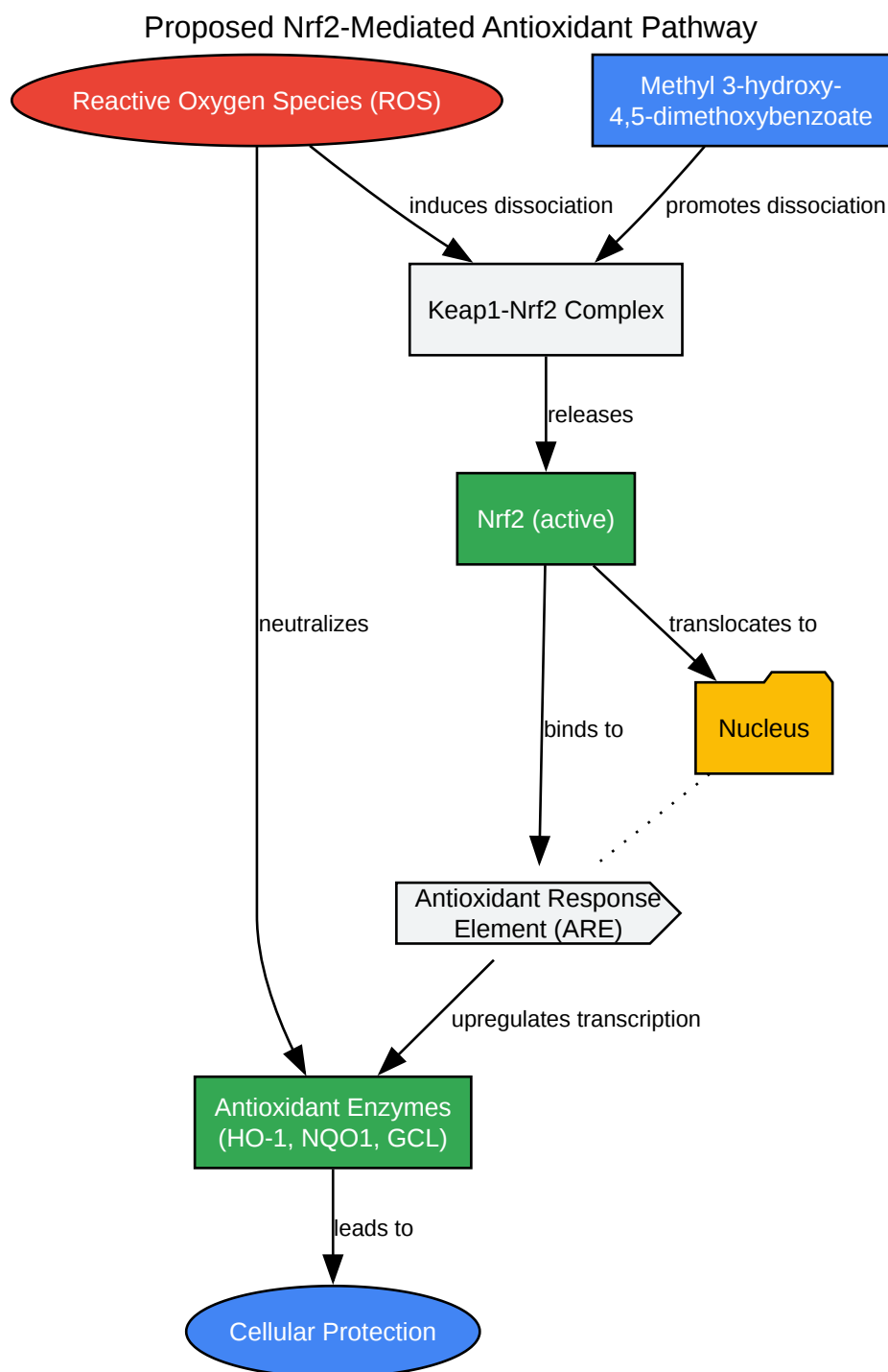
Nrf2 Signaling Pathway

A closely related compound, Methyl 3,4-dihydroxybenzoate (MDHB), has been shown to alleviate oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway.^{[10][11][12]} It is plausible that **Methyl 3-hydroxy-4,5-dimethoxybenzoate** acts through a similar mechanism.

The proposed signaling pathway is as follows:

- **Induction of Oxidative Stress:** Cellular exposure to reactive oxygen species (ROS) creates an oxidative stress environment.
- **Activation of Nrf2:** **Methyl 3-hydroxy-4,5-dimethoxybenzoate** may promote the dissociation of Nrf2 from its inhibitor Keap1 (Kelch-like ECH-associated protein 1).
- **Nuclear Translocation:** Nrf2 then translocates into the nucleus.

- **ARE Binding:** In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.
- **Upregulation of Antioxidant Enzymes:** This binding leads to the increased expression of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
- **Cellular Protection:** The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and protect against oxidative damage.



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Caption: Proposed Nrf2 signaling pathway activation by **Methyl 3-hydroxy-4,5-dimethoxybenzoate**.

Conclusion

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a compound with significant potential, particularly due to its antioxidant properties. This guide has consolidated the available information on its chemical and physical characteristics and has provided a framework for its experimental investigation. The proposed involvement of the Nrf2 pathway in its antioxidant activity offers a compelling avenue for further research, which could be highly relevant for the development of new therapeutic agents. Future studies should focus on obtaining detailed experimental data to validate the properties and mechanisms outlined in this document.

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